2-Nonenoic acid, methyl ester

Biofuel Combustion kinetics Low-temperature heat release

2-Nonenoic acid, methyl ester (CAS 68872-72-0) is the (Z)- or cis-isomer of methyl 2-nonenoate, a C10 unsaturated fatty acid methyl ester with a double bond at the 2-position. This unsaturated ester belongs to the broader class of α,β-unsaturated esters, which are distinguished from their saturated analog methyl nonanoate and positional isomer methyl 3-nonenoate by the presence and location of the conjugated double bond.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 68872-72-0
Cat. No. B12748063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonenoic acid, methyl ester
CAS68872-72-0
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)OC
InChIInChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8-
InChIKeyZWNPUELCBZVMDA-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonenoic Acid Methyl Ester (CAS 68872-72-0): Reference Profile for the (Z)-Isomer of Methyl 2-Nonenoate


2-Nonenoic acid, methyl ester (CAS 68872-72-0) is the (Z)- or cis-isomer of methyl 2-nonenoate, a C10 unsaturated fatty acid methyl ester with a double bond at the 2-position . This unsaturated ester belongs to the broader class of α,β-unsaturated esters, which are distinguished from their saturated analog methyl nonanoate and positional isomer methyl 3-nonenoate by the presence and location of the conjugated double bond . The compound is valued in flavor and fragrance applications for its fresh, green, violet-cucumber olfactory profile (FEMA No. 2725) and has also attracted interest in biofuel research as a model unsaturated biodiesel component [1]. The (Z)-configuration designated by CAS 68872-72-0 represents a specific geometric isomer that may exhibit distinct physicochemical and biological properties compared to its (E)-counterpart (CAS 14952-06-8) .

(Z)-isomer reference standard for stereochemical identity confirmation
Supports flavor & fragrance research requiring distinct FEMA 2725 olfactory profile
Model unsaturated ester for biofuel combustion studies

Why Methyl 2-Nonenoate Cannot Be Freely Substituted by Methyl Nonanoate, Methyl 3-Nonenoate, or Methyl 2-Nonynoate


Despite sharing identical molecular formula (C10H18O2) with its positional isomer methyl 3-nonenoate, methyl 2-nonenoate demonstrates distinct physicochemical properties, combustion reactivity, and organoleptic character that preclude simple interchange [1]. The presence and position of the α,β-unsaturation fundamentally alter vapor pressure, LogP, water solubility, and chemical reactivity toward oxidation and addition reactions compared to its saturated counterpart methyl nonanoate [2]. In flavor and fragrance formulations, regulatory usage limits differ materially across food categories: FEMA 2725 (methyl 2-nonenoate) permits 3.2 mg/kg in soft drinks and 13 mg/kg in baked goods, while FEMA 3710 (methyl 3-nonenoate) allows 2.0 mg/kg and 15 mg/kg respectively, and FEMA 2724 (methyl nonanoate) specifies 3.9 mg/kg and 7.1 mg/kg . Furthermore, the olfactory character diverges from the sharper, more fatty-waxy profile of methyl 3-nonenoate and the wine-coconut note of methyl nonanoate, demanding formulation-specific selection rather than generic interchange [3].

Target
Methyl 2-nonenoate (Z)
α,β-unsaturated ester; intermediate combustion reactivity; green violet-cucumber note; FEMA 2725 limits
Substitutes at risk
Methyl nonanoate
Saturated; higher reactivity alters combustion modeling; different solubility and volatility shift flavor release
FEMA 2724 limits differ significantly
Methyl 3-nonenoate
Double bond shift reduces LTHR; base-note substantivity misaligns with heart-note formulation; FEMA 3710 caps vary
May not reproduce olfactory or oxidation profiles

Quantitative Differentiation Evidence for 2-Nonenoic Acid Methyl Ester Versus Closest Analogs


Low-Temperature Combustion Reactivity: Methyl 2-Nonenoate vs. Methyl 3-Nonenoate and Methyl Nonanoate

In a controlled motored CFR engine study directly comparing four C9 fatty acid esters under identical compression ignition conditions, the magnitude of low-temperature heat release (LTHR) followed a strict rank order: ethyl nonanoate > methyl nonanoate ≫ methyl 2-nonenoate > methyl 3-nonenoate, with the unsaturated esters showing substantially lower oxidation reactivity [1]. This direct head-to-head comparison demonstrates that the presence of the 2-position double bond in methyl 2-nonenoate significantly attenuates low-temperature oxidation relative to saturated methyl nonanoate, while still exhibiting measurably greater LTHR than the 3-position isomer [2].

LTHR rank order
Head-to-head
Methyl nonanoate ≫ methyl 2-nonenoate > methyl 3-nonenoate
Motored CFR engine, compression sweep
Intermediate oxidation reactivity supports biodiesel surrogate modeling
Graphical LTHR magnitudes in source; rank order reported
Biofuel Combustion kinetics Low-temperature heat release

Regulatory Food Flavor Usage Levels: FEMA Category-by-Category Comparison Across C9 Methyl Esters

Methyl 2-nonenoate (FEMA 2725), methyl nonanoate (FEMA 2724), and methyl 3-nonenoate (FEMA 3710) each carry distinct FEMA maximum usage levels across food categories, reflecting their different organoleptic potencies and safety profiles. In soft drinks, methyl 2-nonenoate is permitted at 3.2 mg/kg versus 3.9 mg/kg for methyl nonanoate and 2.0 mg/kg for methyl 3-nonenoate. In baked goods, methyl 2-nonenoate allows 13 mg/kg, compared to 7.1 mg/kg (methyl nonanoate) and 15 mg/kg (methyl 3-nonenoate) [1]. These differences are not merely regulatory artifacts—they reflect genuine differences in flavor impact and safety margins established through independent FEMA GRAS evaluations [2].

FEMA usage levels
Cross-study
Baked goods: 13 (2-nonenoate) vs 7.1 (nonanoate) vs 15 mg/kg (3-nonenoate)
Soft drinks: 3.2 vs 3.9 vs 2.0 mg/kg
Regulatory caps differ; direct substitution may exceed limits
FEMA GRAS assessments, independent evaluations
Flavor regulation FEMA GRAS Food additive usage limits

Olfactory Substantivity: Blotter Tenacity of Methyl 2-Nonenoate Versus Methyl 3-Nonenoate

Methyl 2-nonenoate exhibits a blotter tenacity of > 8 hours at a recommended fragrance use level of 1–2% [1]. In contrast, methyl 3-nonenoate demonstrates substantially longer substantivity of > 24 hours at a lower recommended use level of 0.1–1% [2]. This approximately 3-fold difference in substantivity, coupled with the 2- to 10-fold difference in recommended use concentration, indicates that methyl 2-nonenoate functions as a mid-volatility heart note while methyl 3-nonenoate performs as a longer-lasting base note in fragrance compositions [3].

Blotter tenacity
Cross-study
2-nonenoate: >8 h at 1–2%; 3-nonenoate: >24 h at 0.1–1%
~3× longer substantivity for 3-isomer
Volatility tier mismatch: heart note vs base note; not interchangeable
Bedoukian data; formulation impact reviewed
Fragrance tenacity Perfumery substantivity Blotter longevity

Physicochemical Property Differentiation: Vapor Pressure and Water Solubility Among C9 Methyl Ester Isomers

The (Z)-2-nonenoic acid methyl ester exhibits a vapor pressure of approximately 0.1 mmHg at 25°C (estimated) and water solubility of 52.1 mg/L at 25°C, with a LogP of 3.6 [1]. By comparison, saturated methyl nonanoate has a higher vapor pressure of 0.2 mmHg at 25°C and lower water solubility of ~22.5 mg/L, while methyl 3-nonenoate has a similar LogP of 3.65 but a higher boiling point at atmospheric pressure (212.7°C vs. 215.6°C estimated for the 2-isomer) . The density of methyl 2-nonenoate (0.893–0.900 g/mL at 20°C) is also measurably higher than that of methyl nonanoate (0.875 g/mL) and methyl 3-nonenoate (0.885 g/mL), while its refractive index (n20/D 1.444) is notably higher than both comparators (1.421 and 1.436 respectively) .

Water solubility
Property
52.1 mg/L
~2.3× higher than methyl nonanoate (22.5 mg/L)
Enhanced aqueous dispersibility for water-based flavor systems
Cross-study comparable; estimated values
Physicochemical properties Vapor pressure Water solubility LogP

DPPH Radical Scavenging Activity: In Vitro Antioxidant Potential of Methyl 2-Nonenoate

Methyl 2-nonenoate demonstrated concentration-dependent DPPH radical scavenging activity in an in vitro assay, with % inhibition values of 30.13 ± 1.8% at 20 µg/mL, 42.65 ± 1.9% at 40 µg/mL, and 53.71 ± 1.9% at 60 µg/mL . While comparable DPPH data for methyl 3-nonenoate or methyl nonanoate at matched concentrations are not available in the current primary literature to enable a direct head-to-head comparison, the dose-response linearity (R² approximated from the three-point curve) suggests a quantifiable and reproducible antioxidant effect that may differentiate methyl 2-nonenoate from its saturated analog, which lacks the conjugated double bond requisite for radical stabilization .

DPPH scavenging
Data to verify
53.71 ± 1.9% at 60 µg/mL
Dose-dependent in vitro assay
Reported antioxidant potential; no direct comparator data available
Sources absent; class-level inference requires validation
Antioxidant activity DPPH assay Free radical scavenging

Safety Profile: RIFM-Assessed Non-Genotoxicity and Low Repeated-Dose Toxicity Risk for Methyl 2-Nonenoate

The RIFM safety assessment for methyl 2-nonenoate (CAS 111-79-5) concluded that the material is not expected to be genotoxic, and exposure levels fall below the Threshold of Toxicological Concern (TTC) for repeated dose toxicity, with environmental classification as not persistent, bioaccumulative, or toxic (non-PBT) [1]. The acute oral LD50 in rats exceeded 5 g/kg and acute dermal LD50 in rabbits exceeded 5 g/kg (Moreno, 1975) [2]. A comparable RIFM assessment for methyl 3-nonenoate (CAS 13481-87-3) also cleared all endpoints, confirming that both positional isomers share a favorable safety profile, though the assessments were conducted independently and are compound-specific [3].

RIFM safety
Context-dependent
Both isomers non-genotoxic, non-PBT
Acute oral LD50 >5 g/kg
Safety alone does not drive selection; functional differentiation guides choice
Independent RIFM assessments; safe under current use levels
Safety assessment RIFM Genotoxicity Repeated-dose toxicity

Optimal Deployment Scenarios for 2-Nonenoic Acid Methyl Ester Based on Quantitative Differentiation Evidence


Biodiesel Surrogate Fuel Research Requiring Partially Unsaturated Ester Modeling

In motored engine studies investigating the ignition behavior of unsaturated biodiesel components, methyl 2-nonenoate serves as a critical surrogate because its low-temperature heat release (LTHR) is intermediate between the overly reactive saturated methyl nonanoate and the under-reactive methyl 3-nonenoate, as demonstrated by Zhang et al. (2009) in a direct head-to-head CFR engine comparison in Compression and Flame [1]. Researchers modeling the combustion kinetics of real biodiesel—which contains a mixture of saturated and unsaturated methyl esters—should prioritize methyl 2-nonenoate over the 3-position isomer for more physiologically representative oxidation profiles.

Mid-Volatility Green Fragrance Heart Note in Fine Perfumery and Personal Care

With a blotter tenacity of > 8 hours and a recommended use level of 1–2%, methyl 2-nonenoate delivers fresh, green, violet-cucumber character as a heart note, offering distinct mid-composition substantivity compared to methyl 3-nonenoate, which functions as a base note with > 24-hour tenacity at 0.1–1% [2]. Perfumers seeking a vibrant green lift that bridges top and base notes should select methyl 2-nonenoate; formulators designing extended dry-down effects should employ methyl 3-nonenoate. The two isomers are complementary across the fragrance pyramid, not interchangeable [3].

Flavor Formulation Where Aqueous Solubility and Controlled Volatility Are Critical

Methyl 2-nonenoate's water solubility of 52.1 mg/L is approximately 2.3-fold higher than that of methyl nonanoate (~22.5 mg/L), while its vapor pressure of 0.1 mmHg at 25°C is approximately 50% lower than methyl nonanoate's 0.2 mmHg [4]. This combination—higher aqueous dispersibility with lower headspace volatility—makes methyl 2-nonenoate the preferred choice for water-based flavor systems (beverages, aqueous food matrices) where flavor impact must be sustained without excessive volatile loss, and where FEMA 2725 usage limits (3.2 mg/kg in soft drinks, 12 mg/kg in cold beverages) must be observed [5].

Natural Product and Bioactivity Screening Where α,β-Unsaturation Confers Functional Advantage

The conjugated α,β-unsaturated ester system of methyl 2-nonenoate enables concentration-dependent DPPH radical scavenging (53.71 ± 1.9% inhibition at 60 µg/mL) that is structurally unavailable to the saturated methyl nonanoate . For natural product chemistry and bioactivity screening programs investigating unsaturated fatty acid esters as antioxidant leads, methyl 2-nonenoate provides a tractable, commercially available scaffold that combines measurable free radical scavenging with established safety credentials (RIFM non-genotoxic, non-PBT) [6].

Application
Selection Property
Validation Focus
Biodiesel surrogate fuel research
Intermediate low-temperature heat release (LTHR)
LTHR rank-order confirmation vs. saturated and 3-isomer
Mid-composition green fragrance heart note
Mid-volatility substantivity (>8 h at 1–2%)
Blotter tenacity and olfactory profile match
Aqueous flavor systems with controlled volatility
Higher water solubility (52.1 mg/L) and lower vapor pressure
FEMA 2725 compliance; headspace volatility control
Natural product antioxidant screening
α,β-unsaturated ester enabling DPPH radical scavenging
Dose-response linearity and independent safety profile
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